molecular formula C8H18N2 B075307 1,2,4,6-Tetramethylpiperazine CAS No. 1123-66-6

1,2,4,6-Tetramethylpiperazine

Cat. No.: B075307
CAS No.: 1123-66-6
M. Wt: 142.24 g/mol
InChI Key: XVJRVYONDJGSLX-UHFFFAOYSA-N
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Description

1,2,4,6-Tetramethylpiperazine (TMP) is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₁₈N₂ and a molecular weight of 142.24 g/mol. Structurally, it features a six-membered piperazine ring substituted with methyl groups at the 1, 2, 4, and 6 positions. This substitution pattern confers unique steric and electronic properties, distinguishing it from other piperazine derivatives.

TMP derivatives are valued in pharmaceuticals, agrochemicals, and material science due to their reactivity and selectivity . For instance, substituent positions on the piperazine ring influence solubility, thermal stability, and biological activity, making TMP a versatile synthon for drug discovery and advanced materials .

Properties

CAS No.

1123-66-6

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

1,2,4,6-tetramethylpiperazine

InChI

InChI=1S/C8H18N2/c1-7-5-9(3)6-8(2)10(7)4/h7-8H,5-6H2,1-4H3

InChI Key

XVJRVYONDJGSLX-UHFFFAOYSA-N

SMILES

CC1CN(CC(N1C)C)C

Canonical SMILES

CC1CN(CC(N1C)C)C

Synonyms

Piperazine, 1,2,4,6-tetramethyl- (7CI,8CI,9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,2,4,6-TMP with structurally related piperazine derivatives, emphasizing substituent positions, properties, and applications:

Compound Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties/Applications Safety/Handling
1,2,4,6-Tetramethylpiperazine C₈H₁₈N₂ 1,2,4,6 142.24 High reactivity for pharmaceutical intermediates; potential agrochemical applications. Likely requires cool, ventilated storage; may cause irritation (inferred from analogs) .
1,2,3,5-Tetramethylpiperazine C₈H₁₈N₂ 1,2,3,5 142.24 Used in drug synthesis (e.g., neurological/metabolic therapies); agrochemical development. Store in cool, ventilated areas; skin/eye irritant .
2,3,5,6-Tetramethylpiperazine C₈H₁₈N₂ 2,3,5,6 142.24 Industrial applications; limited pharmacological data. Classified as hazardous (skin/eye irritation); GHS-compliant handling required .
1,4-Dihydroxy-2,2,5,6-tetramethylpiperazine C₈H₁₈N₂O₂ 1,4-OH; 2,2,5,6-CH₃ 174.24 Enhanced solubility due to hydroxyl groups; niche use in coordination chemistry. No specific hazards reported; stable under standard conditions .

Key Research Findings and Structural Insights

Positional Isomerism and Reactivity

  • Substituent Effects : The 1,2,4,6-TMP isomer exhibits distinct electronic effects compared to 1,2,3,5-TMP and 2,3,5,6-TMP due to methyl group distribution. For example, steric hindrance in 1,2,4,6-TMP may reduce nucleophilic reactivity at specific nitrogen sites, impacting its utility in cross-coupling reactions .
  • Pharmacological Potential: Piperazines with methyl substitutions (e.g., 1,2,3,5-TMP) are prioritized in drug discovery for their metabolic stability and blood-brain barrier permeability . 1,2,4,6-TMP’s applications remain underexplored but could mirror these traits.

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